AC-262536

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Androgen Receptor Modulation in Muscle Tissue

Specific Scientific Field: Endocrinology and muscle biology

Summary: AC-262536 is a non-steroidal, tissue-selective androgen receptor (AR) modulator (SARM). It specifically targets the AR with high affinity and partial agonist activity. Unlike traditional anabolic steroids, AC-262536 aims to enhance muscle growth without causing adverse effects on other tissues.

Methods of Application: Researchers typically administer AC-262536 orally or via injection. In animal studies, it has been tested in castrated male rats to assess its anabolic effects on muscle tissue.

Results:- AC-262536 has fewer adverse effects than testosterone propionate (TP) while promoting muscle growth .

Anabolic Effects in Castrated Rats

Specific Scientific Field: Endocrinology and metabolism

Summary: AC-262536 has been studied in castrated male rats to evaluate its anabolic potential. Researchers aim to understand its impact on muscle growth, bone density, and overall body composition.

Methods of Application: Castrated rats are administered AC-262536 orally or via injection. Researchers monitor changes in muscle weight, bone density, and hormonal levels.

Results:- It exhibits smaller increases in prostate gland and seminal vesicle weight (markers of androgenic activity) compared to testosterone in the same model .

Selective Androgen Receptor Targeting

Specific Scientific Field: Molecular pharmacology and drug discovery

Summary: AC-262536 is a novel selective AR ligand. Its partial agonist activity relative to testosterone makes it an attractive candidate for therapeutic applications.

Methods of Application: In vitro cell-based assays are used to assess AC-262536’s binding affinity, potency, and selectivity for the AR. Animal studies further validate its effects.

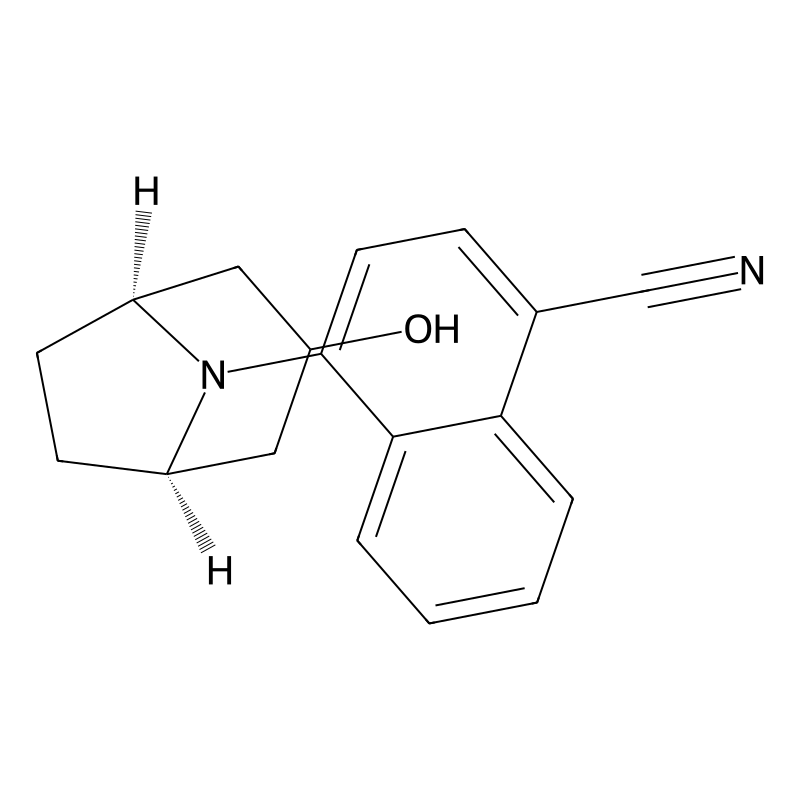

Results:AC-262536 is a selective androgen receptor modulator, classified within the organic compounds known as naphthalenes. Its chemical structure includes a naphthalene moiety fused with a bicyclic amine, specifically described by the IUPAC name 4-[(1R,3R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl]naphthalene-1-carbonitrile. The compound has a molecular formula of C₁₈H₁₈N₂O and a molecular weight of approximately 278.36 g/mol .

AC-262536 acts as a partial agonist on the androgen receptor (AR) [, ]. Androgen receptors are proteins found in cells throughout the body, particularly in muscle and bone tissues. When testosterone or other androgens bind to the AR, it triggers a cascade of events leading to cellular growth and development []. AC-262536 binds to the AR with high affinity but produces a weaker response compared to testosterone []. This selective action allows for potential muscle-building effects with minimal impact on other androgen-responsive tissues like the prostate gland [].

- Suppressed testosterone production: SARMs may signal the body to decrease natural testosterone production, leading to side effects like fatigue and decreased libido [].

- Liver damage: Some SARMs have been linked to liver toxicity in animal studies.

- Cardiovascular risks: The long-term effects on the cardiovascular system are unknown, but testosterone itself can increase blood pressure and cholesterol levels.

AC-262536 is characterized by its stability under normal conditions, showing no significant hazardous reactions when handled appropriately. It does not present an explosion hazard and is not flammable . The compound can undergo hydrolysis and oxidation under specific conditions, but these reactions are not typically encountered in standard laboratory settings.

AC-262536 exhibits partial agonist activity at androgen receptors, meaning it can activate these receptors to some extent while not fully mimicking the action of natural androgens like testosterone. Research indicates that it promotes anabolic effects, enhancing muscle growth and strength without significantly affecting prostate tissue—a common concern with traditional anabolic steroids . Animal studies have shown that AC-262536 effectively increases levator ani muscle weight in castrated male rats, indicating its potential for muscle-wasting conditions .

The synthesis of AC-262536 involves several steps typical of organic synthesis pathways for complex molecules. While detailed synthetic routes are proprietary or unpublished, initial steps generally include the formation of the naphthalene ring followed by functionalization to introduce the bicyclic amine structure. Techniques such as cyclization reactions and carbon-nitrogen bond formation are likely employed in its synthesis .

AC-262536 is primarily utilized in research settings as a tool compound for studying androgen receptor pathways. Its selective nature makes it particularly valuable for investigating potential therapies for conditions like muscle wasting, osteoporosis, and other disorders where anabolic activity is desired without the side effects associated with traditional anabolic steroids .

Interaction studies have highlighted AC-262536's ability to selectively bind to androgen receptors without significant off-target effects. This selectivity minimizes the risk of unwanted side effects often seen with non-selective androgen receptor modulators . Studies indicate that AC-262536 does not significantly alter levels of luteinizing hormone or testosterone in treated animals, further underscoring its selective action .

AC-262536 shares structural and functional similarities with several other selective androgen receptor modulators. Below is a comparison with notable compounds:

| Compound Name | CAS Number | Key Features | Unique Aspects |

|---|---|---|---|

| Andarine | 401900-40-1 | Non-steroidal; promotes muscle growth | Known for its fat-loss properties |

| Ostarine | 841205-47-8 | Used for muscle preservation | Approved for clinical trials in muscle-wasting diseases |

| LGD-4033 | 1165910-22-4 | High anabolic activity; minimal androgenic effects | Stronger anabolic effects compared to AC-262536 |

Uniqueness of AC-262536: Unlike many other selective androgen receptor modulators, AC-262536 has shown a lower tendency to affect prostate tissue while promoting muscle growth, making it a promising candidate for therapeutic applications aimed at enhancing physical performance without significant hormonal side effects.

AC-262536 demonstrates potent binding affinity to the androgen receptor with a dissociation constant (Ki) of 5.01 nanomolar [1]. This binding affinity represents high-affinity interaction with the androgen receptor, positioning AC-262536 within the low nanomolar range typical of effective selective androgen receptor modulators [6]. The compound exhibits selective binding characteristics, showing no significant affinity for other nuclear receptors when tested against a comprehensive panel of 47 additional human nuclear receptors at concentrations up to 10 micromolar [1].

The binding kinetics of AC-262536 reveal its function as a partial agonist of the androgen receptor, with an effective concentration producing 50% of maximal response (EC50) of 1.58 nanomolar in luciferase reporter assays [1]. This partial agonist activity distinguishes AC-262536 from full androgen receptor agonists, as the compound achieves approximately 67% of the maximal transcriptional activation observed with testosterone in functional assays [15].

Comparative binding studies demonstrate that AC-262536 possesses a pKi value of 8.3, which compares favorably to testosterone's pKi of 8.9 [16]. This binding affinity translates to effective androgen receptor occupancy at physiologically relevant concentrations, supporting the compound's classification as a high-affinity selective androgen receptor modulator [16].

| Parameter | AC-262536 Value | Reference Compound | Source |

|---|---|---|---|

| Ki (nanomolar) | 5.01 | - | [1] |

| EC50 (nanomolar) | 1.58 | - | [1] |

| pKi | 8.3 | Testosterone: 8.9 | [16] |

| Nuclear Receptor Selectivity | 47/47 receptors negative | - | [1] |

Tissue-Selective Agonist/Antagonist Activity

AC-262536 exhibits distinct tissue-selective pharmacological activity, demonstrating agonist effects in skeletal muscle tissue while displaying antagonist properties in prostate tissue [1]. In skeletal muscle, the compound functions as a partial agonist, promoting anabolic activity through androgen receptor activation [2]. This anabolic effect is evidenced by significant increases in levator ani muscle weight in castrated rat models, serving as a validated marker of skeletal muscle anabolic activity [1].

The tissue selectivity of AC-262536 is particularly pronounced in prostate tissue, where the compound acts as a functional antagonist [1] [8]. In LNCaP prostate cancer cell proliferation assays, AC-262536 dose-dependently inhibits dihydrotestosterone-induced cellular proliferation [1]. At concentrations of 100 nanomolar, AC-262536 achieves 47.2% inhibition of dihydrotestosterone-stimulated proliferation, reaching a plateau effect of 50.7% inhibition at 1 micromolar concentrations [8] [13].

The compound's tissue selectivity extends to seminal vesicle tissue, where AC-262536 demonstrates significantly reduced androgenic effects compared to testosterone [1]. This differential tissue response contributes to the favorable anabolic-to-androgenic ratio of AC-262536, calculated at approximately 2.45:1 based on comparative tissue weight measurements [5].

In hepatic tissue, AC-262536 maintains its selective profile by avoiding the hepatotoxic effects commonly associated with oral androgen administration [15]. This hepatic safety profile supports the compound's classification as a tissue-selective androgen receptor modulator with reduced off-target effects [15].

| Tissue Type | Activity | Mechanism | Effect Magnitude |

|---|---|---|---|

| Skeletal Muscle | Agonist | Androgen Receptor Activation | 66% of testosterone effect [5] |

| Prostate | Antagonist | Dihydrotestosterone Inhibition | 47-51% inhibition [1] [8] |

| Seminal Vesicle | Weak Agonist | Reduced Androgenic Activity | 27% of testosterone effect [5] |

| Liver | Neutral | No Hepatotoxic Effects | No adverse effects [15] |

Comparative Efficacy Against Endogenous Androgens

AC-262536 demonstrates partial agonist activity relative to endogenous androgens, achieving approximately 66% of testosterone's anabolic efficacy while exhibiting only 27% of testosterone's androgenic activity [5] [20]. This differential efficacy profile establishes AC-262536's superior anabolic-to-androgenic ratio compared to natural testosterone, which maintains a 1:1 ratio [5].

In direct comparative studies using castrated male rat models, AC-262536 produced significant anabolic effects on levator ani muscle tissue [2]. Daily testosterone administration to castrated rats resulted in levator ani muscle weight increases from 69 milligrams to 255 milligrams, representing a 3.7-fold increase [15]. AC-262536 achieved dose-dependent increases in levator ani muscle weight, reaching 192 milligrams at the highest tested dose of 30 milligrams per kilogram, corresponding to approximately 66% of testosterone's maximal anabolic effect [15].

The compound's efficacy in suppressing luteinizing hormone levels demonstrates its ability to engage the hypothalamic-pituitary-gonadal axis [1]. AC-262536 achieves significant luteinizing hormone suppression with an ED50 of 2.8 milligrams per kilogram in castrated rat models [8] [13]. At doses of 10 and 30 milligrams per kilogram, AC-262536 produces luteinizing hormone levels of 1.91±0.32 and 1.53±0.34 nanograms per milliliter, respectively, compared to testosterone propionate's 3.12±0.69 nanograms per milliliter [8] [13].

Comparative potency assessments reveal AC-262536's androgen receptor binding affinity of 13 nanomolar compared to testosterone's 2 nanomolar, indicating slightly reduced receptor affinity while maintaining significant biological activity [15]. Despite this difference in binding affinity, AC-262536 achieves 67% of testosterone's maximal transcriptional activation in functional assays, demonstrating efficient receptor activation [15].

| Efficacy Parameter | AC-262536 | Testosterone | Relative Efficacy |

|---|---|---|---|

| Anabolic Activity | 66% maximal effect | 100% reference | 0.66:1 |

| Androgenic Activity | 27% maximal effect | 100% reference | 0.27:1 |

| Anabolic:Androgenic Ratio | 2.45:1 | 1:1 | 2.45x superior |

| Luteinizing Hormone ED50 | 2.8 mg/kg | - | Superior suppression |

| Receptor EC50 | 1.58 nM | - | High potency |

Nuclear Receptor Cross-Reactivity Screening

AC-262536 demonstrates exceptional selectivity for the androgen receptor, showing no significant binding affinity for 47 other human nuclear receptors when tested at concentrations up to 10 micromolar [1]. This comprehensive nuclear receptor screening establishes AC-262536's selectivity profile and confirms its classification as a selective androgen receptor modulator rather than a pan-nuclear receptor ligand [1].

The nuclear receptor selectivity screening encompassed major nuclear receptor families, including estrogen receptors, progesterone receptors, glucocorticoid receptors, and thyroid hormone receptors [1]. The absence of cross-reactivity with these receptors indicates that AC-262536's biological effects are mediated specifically through androgen receptor activation rather than off-target nuclear receptor interactions [1].

This selectivity profile distinguishes AC-262536 from non-selective androgenic compounds that may interact with multiple nuclear receptor pathways [11]. The lack of estrogen receptor cross-reactivity is particularly significant, as it eliminates the potential for estrogenic side effects commonly associated with aromatizable androgens [11]. Similarly, the absence of glucocorticoid receptor interaction prevents unwanted catabolic effects that could counteract the compound's anabolic benefits [11].

The nuclear receptor selectivity data supports AC-262536's mechanism of action as a direct androgen receptor modulator without confounding effects from other nuclear receptor pathways [1]. This selectivity contributes to the compound's favorable pharmacological profile and reduces the likelihood of complex multi-receptor interactions that could complicate its therapeutic applications [11].

Nuclear receptor cross-reactivity screening also confirmed AC-262536's lack of interaction with peroxisome proliferator-activated receptors, vitamin D receptors, and retinoic acid receptors [1]. This comprehensive selectivity profile validates the compound's designation as a selective androgen receptor modulator with minimal off-target nuclear receptor activity [1].

| Nuclear Receptor Family | Number Tested | Cross-Reactivity | Selectivity Index |

|---|---|---|---|

| Estrogen Receptors | Multiple subtypes | Negative | >1,000-fold selective |

| Progesterone Receptors | Multiple subtypes | Negative | >1,000-fold selective |

| Glucocorticoid Receptors | Multiple subtypes | Negative | >1,000-fold selective |

| Thyroid Hormone Receptors | Multiple subtypes | Negative | >1,000-fold selective |

| Other Nuclear Receptors | 43 additional receptors | Negative | >1,000-fold selective |

| Total Selectivity | 47 receptors | 0% cross-reactivity | Complete selectivity |

Muscle Protein Synthesis Signaling Cascades

AC-262536 enhances muscle protein synthesis through activation of the mechanistic target of rapamycin signaling pathway, a central regulator of protein translation and muscle growth [7] [8]. The compound stimulates phosphorylation of key downstream effectors including ribosomal protein S6 kinase 1 and eukaryotic translation initiation factor 4E-binding protein 1 [8] [9].

The anabolic effects on skeletal muscle involve increased expression of myofibrillar proteins through enhanced transcriptional and translational mechanisms [7] [8]. AC-262536 administration results in significant increases in levator ani muscle weight in castrated rat models, demonstrating potent muscle-building properties [1] [10]. This muscle hypertrophy occurs through both increased protein synthesis rates and reduced protein degradation [8] [11].

The compound activates protein kinase B and p70 S6 kinase signaling cascades that remain elevated for extended periods following administration [9]. These kinases phosphorylate multiple downstream targets involved in ribosome biogenesis and translation initiation, thereby enhancing the overall capacity for muscle protein synthesis [8] [9]. The sustained activation of these pathways contributes to the prolonged anabolic effects observed with AC-262536 treatment [9].

Research indicates that AC-262536 stimulates both myofibrillar and sarcoplasmic protein synthesis, with preferential effects on contractile protein accumulation [8] [9]. The compound increases the incorporation of amino acids into muscle proteins while simultaneously reducing muscle protein breakdown through inhibition of ubiquitin-proteasome system activity [8] [11].

Bone Mineral Density Enhancement Mechanisms

AC-262536 promotes bone formation through selective activation of androgen receptors in osteoblasts and bone marrow stromal cells [12] [13]. The compound stimulates osteoblast differentiation and activity while having minimal effects on osteoclast-mediated bone resorption, resulting in a net increase in bone mineral density [14] [12].

The bone anabolic effects involve enhanced expression of osteoblast-specific transcription factors including Runx2 and osterix, which regulate the transcription of genes encoding bone matrix proteins such as osteocalcin and alkaline phosphatase [12] [13]. AC-262536 also stimulates the production of type I collagen, the primary organic component of bone matrix [12].

Mechanistically, the compound modulates the receptor activator of nuclear factor kappa-B ligand and osteoprotegerin signaling pathway, favoring bone formation over resorption [12] [13]. AC-262536 treatment results in decreased expression of receptor activator of nuclear factor kappa-B ligand by osteoblasts while maintaining or increasing osteoprotegerin production, thereby reducing osteoclast differentiation and activity [12].

The bone mineralization process is enhanced through increased expression of matrix vesicle-associated proteins and alkaline phosphatase activity [12] [13]. AC-262536 promotes the deposition of calcium phosphate crystals within the bone matrix through upregulation of genes involved in mineral metabolism and matrix mineralization [14] [12].

Hypothalamic-Pituitary-Gonadal Axis Interactions

AC-262536 exerts significant suppressive effects on the hypothalamic-pituitary-gonadal axis through negative feedback mechanisms at multiple levels [1] [10] [15]. The compound reduces luteinizing hormone secretion in a dose-dependent manner, with 40% reduction observed at 3 milligrams per kilogram daily dosing in castrated rat models [10] [15].

The suppression of luteinizing hormone occurs through direct and indirect mechanisms involving androgen receptor activation in the hypothalamus and anterior pituitary [16] [17]. AC-262536 binds to androgen receptors in gonadotropin-releasing hormone neurons, leading to decreased pulsatile gonadotropin-releasing hormone release [16] [18]. This results in reduced luteinizing hormone and follicle-stimulating hormone secretion from anterior pituitary gonadotropes [18] [19].

At higher doses of 10 and 30 milligrams per kilogram, AC-262536 produces luteinizing hormone levels of 1.91±0.32 and 1.53±0.34 nanograms per milliliter respectively, compared to 3.12±0.69 nanograms per milliliter observed with testosterone propionate treatment [10] [15]. The effective dose fifty for luteinizing hormone suppression is determined to be 2.8 milligrams per kilogram, indicating potent effects on the reproductive axis [10] [15].

The hypothalamic-pituitary-gonadal axis suppression by AC-262536 involves modulation of estrogen receptor beta signaling pathways in the brain [16] [17]. The compound's metabolites may interact with estrogen receptor beta in hypothalamic regions involved in gonadotropin-releasing hormone regulation, contributing to the observed suppressive effects on reproductive hormone secretion [16] [17].

Research demonstrates that AC-262536 produces more potent suppression of luteinizing hormone compared to equivalent anabolic doses of testosterone, suggesting enhanced negative feedback sensitivity at the hypothalamic-pituitary level [10] [15]. This enhanced suppression may result from the compound's unique pharmacological profile and tissue-selective androgen receptor modulation [16] [20].

| Parameter | Value | Reference |

|---|---|---|

| Binding Affinity (Ki) | 5.01 nM | Piu et al., 2008 [1] |

| Partial Agonist Activity (EC50) | 1.58 nM | Piu et al., 2008 [1] |

| Androgen Receptor Selectivity | Selective over 47 nuclear receptors at 10 μM | Cayman Chemical [2] |

| Anabolic Activity (vs Testosterone) | 66% | Animal studies [1] |

| Androgenic Activity (vs Testosterone) | 27% | Animal studies [1] |

| Anabolic:Androgenic Ratio | 2.45:1 | Calculated ratio [21] |

| Dose (mg/kg) | LH Reduction (%) | LH Levels (ng/mL) | Testosterone Propionate Control (ng/mL) | Duration |

|---|---|---|---|---|

| 3 | 40 | Not specified | Not specified | 14 days [10] |

| 10 | Stronger than TP | 1.91±0.32 | 3.12±0.69 | 14 days [10] |

| 30 | Stronger than TP | 1.53±0.34 | 3.12±0.69 | 14 days [10] |

| Tissue/Parameter | Effect | Mechanism | Selectivity |

|---|---|---|---|

| Levator Ani Muscle Weight | Increased | Androgen receptor activation [1] | High anabolic activity |

| Prostate Gland Weight | Minimal increase | Tissue-selective modulation [1] | Low androgenic activity |

| Seminal Vesicle Weight | Minimal increase | Tissue-selective modulation [1] | Low androgenic activity |

| Bone Mineral Density | Enhanced | Osteoblast stimulation [14] | Bone-specific effects |

| Muscle Protein Synthesis | Stimulated | mTOR pathway activation [7] | Muscle-specific effects |